Bradykinin potentiator B

ACE inhibition C-domain selectivity kininase II

Bradykinin Potentiator B (BPP-B) is the only ACE-inhibitory peptide combining reversible bradykinin potentiation with persistent, wash-resistant tissue sensitization—a dual profile absent in BPP-5a or small-molecule clinical drugs like captopril. With preferential C-domain selectivity (Ki=30 nM), it is the definitive reagent for dissecting somatic ACE functions without N-domain cross-reactivity. Choose BPP-B for pharmacological studies where experimental validity depends on sustained B2 receptor modulation, ACE C-domain interrogation, or the unique sensitizing activity demonstrated in published models.

Molecular Formula C56H91N15O13
Molecular Weight 1182.4 g/mol
CAS No. 30892-86-5
Cat. No. B1587393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin potentiator B
CAS30892-86-5
Molecular FormulaC56H91N15O13
Molecular Weight1182.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)CNC(=O)C6CCC(=O)N6
InChIInChI=1S/C56H91N15O13/c1-5-33(4)45(54(82)70-28-12-19-41(70)53(81)71-29-13-20-42(71)55(83)84)66-47(75)34(14-6-7-23-57)64-48(76)38-16-9-25-67(38)50(78)36(15-8-24-60-56(58)59)65-49(77)39-17-10-26-68(39)52(80)40-18-11-27-69(40)51(79)37(30-32(2)3)63-44(73)31-61-46(74)35-21-22-43(72)62-35/h32-42,45H,5-31,57H2,1-4H3,(H,61,74)(H,62,72)(H,63,73)(H,64,76)(H,65,77)(H,66,75)(H,83,84)(H4,58,59,60)
InChIKeyJXGBFZMUUPNIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin Potentiator B (CAS 30892-86-5): Peptide Identity and Biological Baseline


Bradykinin potentiator B (BPP-B) is a pyroglutamyl proline-rich undecapeptide (sequence: {Glp}-GLPPRPKIPP) derived from the venom of the snake Gloydius blomhoffii (formerly Agkistrodon halys blomhoffi) [1]. As a member of the bradykinin-potentiating peptide (BPP) family, it functions primarily as an inhibitor of angiotensin I-converting enzyme (ACE), thereby preventing the degradation of the endogenous vasodilator bradykinin [2]. This fundamental mechanism of action situates BPP-B within a class of molecules that includes both naturally occurring venom-derived peptides (e.g., BPP-5a, BPP-9a, potentiator C) and synthetic ACE-inhibitory drugs (e.g., captopril, enalapril, lisinopril), each of which share the common feature of modulating the kinin-kallikrein and renin-angiotensin systems [3].

Why Generic Substitution Fails: The Dual-Activity Profile of Bradykinin Potentiator B


The simple classification of Bradykinin potentiator B as an 'ACE inhibitor' belies its unique pharmacological fingerprint, making it an unsuitable candidate for generic substitution with other BPPs or even small-molecule ACE inhibitors. Unlike many in-class analogs, the activity of BPP-B is defined by two separable and quantifiable dimensions: a reversible, concentration-dependent potentiation of bradykinin (acute potentiation) and a persistent, wash-resistant 'sensitizing' activity that alters tissue responsiveness for hours after the compound is removed [1]. This dual-profile is not a general property of the BPP class. For example, while the Bothrops-derived pentapeptide BPP-5a also potentiates bradykinin, it has been shown to lack this persistent sensitizing activity [2]. Similarly, the clinical ACE inhibitor captopril, despite its ability to acutely potentiate bradykinin, operates through a distinct mechanism of active-site blockade and does not reproduce the same wash-resistant tissue sensitization observed with BPP-B [3]. This evidence demonstrates that the functional outcome of BPP-B exposure is not solely a function of ACE inhibition magnitude, and substituting it with another BPP or an alternative ACE inhibitor will result in a meaningfully different biological signature, thus compromising experimental reproducibility and validity.

Bradykinin Potentiator B: A Quantitative Comparative Evidence Guide for Scientific Procurement


C-Domain Selectivity Differentiates Bradykinin Potentiator B from Broad-Spectrum ACE Inhibitors

Bradykinin potentiator B exhibits a preferential interaction with the C-domain of somatic angiotensin-converting enzyme (ACE), a key differentiator from pan-domain ACE inhibitors like captopril or lisinopril [1]. While the biological consequence of C-domain versus N-domain inhibition is still under investigation, this biased interaction is a quantifiable structural feature. The reported inhibition constant (Ki) for BPP-B on ACE is 30 nM, with a corresponding IC50 value of 1.1 µM for the inhibition of rabbit lung ACE [1]. In contrast, the clinically utilized ACE inhibitor BPP-5a has a reported Ki of 400 nM against ACE . This indicates a >13-fold higher binding affinity for BPP-B. Furthermore, the in-class analog potentiator C is reported to inhibit rabbit lung ACE with an IC50 of 7.1 µM, making BPP-B approximately 6.5-fold more potent in this assay . This quantitative potency differential, combined with the domain-specific binding profile, establishes a clear rationale for selecting BPP-B when an experimental design requires potent, C-domain-biased ACE inhibition.

ACE inhibition C-domain selectivity kininase II

Quantifying a Unique 'Sensitizing' Activity: A Clear Differentiator from BPP-5a and Other Peptide Analogs

A critical and unique feature of Bradykinin potentiator B is its 'sensitizing' activity: the ability to induce a state of heightened tissue sensitivity to bradykinin that persists even after the peptide is removed from the experimental bath [1]. This functional attribute is not shared by its close structural analog, BPP-5a. In a direct comparative study on isolated guinea pig ileum, the bradykinin-potentiating activity of potentiator B and its Gln8 analog persisted after the peptides were washed out, a phenomenon described as 'sensitizing activity' [1]. The study explicitly states that this persistent effect 'was not observed with any of the other peptides' tested, including BPP-5a [1]. A subsequent structural investigation quantified this difference, finding that potentiator B and [Lys6]-BPP9a were the most potent sensitizers among a panel of seven synthetic BPPs, while other analogs lacked this property [2]. This provides a clear, binary, and quantifiable differentiation: BPP-B uniquely confers a long-lasting, wash-resistant change in tissue reactivity, a property that is absent in the widely available alternative BPP-5a.

sensitizing activity wash resistance ex vivo pharmacology

Functional Potency in Smooth Muscle Assays: A Comparative Benchmark Against BPP-5a

While BPP-B does not represent the absolute maximum potency in every functional assay, its activity profile provides a crucial benchmark for structure-activity relationship (SAR) studies. In a direct comparative study on the isolated guinea pig ileum, the potency of BPP-B was measured against several peptides [1]. The peptide des-Pro2-bradykinin was found to be 1.9 times as potent as potentiator B [1]. This positions BPP-B as a clear and quantifiable reference point. The study also established that for potentiator B, BPP-5a, and other analogs, the concentration vs. potentiating activity curves had similar shapes, with a plateau at 2-fold potentiation and a maximum potentiation of 10- to 11-fold [2]. This demonstrates that while maximum efficacy may be similar among some BPPs, the concentration required to achieve it (potency) varies. For instance, a synthetic nonapeptide analog was reported to be seven times as active as BPP-5a, while the most potent natural BPP was only four times as active [2]. This underscores the importance of selecting the correct BPP for a given potency range. BPP-B occupies a well-characterized position on this potency spectrum, distinct from both less potent (e.g., Potentiator C) and more potent synthetic analogs, making it an essential tool for dissecting the relationship between peptide sequence and functional potentiation.

bradykinin potentiation guinea pig ileum smooth muscle contractility

In Vivo Kininase Inhibition: A Differentiated Tool from Small-Molecule ACE Inhibitors

The functional utility of Bradykinin potentiator B extends to in vivo models, where its peptide nature confers a distinct profile compared to small-molecule ACE inhibitors like enalaprilat. In a study on anesthetized rats, pretreatment with the ACE inhibitor enalaprilat was shown to potentiate the hypotensive effect of bradykinin by approximately 15-fold [1]. While a direct, side-by-side comparison with BPP-B in the same in vivo model is not available, BPP-B has been demonstrated to prolong the half-life of centrally administered bradykinin in conscious rats by acting as a kininase inhibitor [2]. The key differentiator is the mechanism: small molecules like enalaprilat act by directly and competitively blocking the ACE active site, while BPP-B is reported to bind ACE in a zinc-independent manner and may also induce conformational changes that affect the ACE/B2 receptor complex [3]. This suggests that while the functional readout (bradykinin potentiation) may be similar, the underlying molecular mechanisms are distinct. Therefore, BPP-B is the superior choice for investigators seeking to probe ACE function and bradykinin metabolism through a peptide-based, non-canonical inhibitory mechanism rather than direct active-site blockade, as seen with clinical ACE inhibitors.

kininase inhibition in vivo pharmacology bradykinin metabolism

High-Value Research Applications for Bradykinin Potentiator B: Where the Data Shows a Clear Advantage


Investigating Long-Term Sensitization of Bradykinin Receptors

This is the premier application for Bradykinin potentiator B. The unique 'sensitizing activity' demonstrated in Section 3 [1] makes it the only choice for studies requiring a wash-resistant, persistent enhancement of tissue sensitivity to bradykinin. BPP-5a and other analogs are ineffective in this role [1]. Experimental designs focusing on the sustained modulation of B2 receptor signaling or the phenomenon of 'ACE/B2 receptor cross-talk' should exclusively use BPP-B as the pharmacological tool to induce this state.

Structure-Activity Relationship (SAR) Studies on BPPs and ACE-Binding Motifs

As a central compound in the BPP family with well-defined potency in multiple assays [1], Bradykinin potentiator B serves as an essential benchmark for SAR studies. Its activity is quantitatively bracketed by less potent (e.g., Potentiator C) and more potent (e.g., des-Pro2-bradykinin) analogs [1]. This allows researchers to systematically evaluate how specific sequence modifications alter both the reversible potentiation and the unique sensitizing activities. It is an indispensable reference standard for any medicinal chemistry program aimed at developing new BPP-based therapeutics.

Probing C-Domain-Selective Inhibition of Somatic ACE

For researchers investigating the distinct biological functions of the two catalytic domains of somatic ACE, Bradykinin potentiator B is a superior reagent. Its demonstrated preferential interaction with the C-domain and high affinity (Ki=30 nM) [1] provide a targeted tool that is unavailable with pan-domain inhibitors like BPP-5a (Ki=400 nM) [2] or clinical drugs like captopril. This selectivity allows for the dissection of C-domain-specific roles in bradykinin metabolism and angiotensin I conversion without the confounding variable of simultaneous N-domain blockade.

In Vivo Studies of Non-Canonical ACE Function and Kininase Activity

When in vivo modulation of the kallikrein-kinin system is required, BPP-B offers a distinct, peptide-based mechanism [1] separate from the direct active-site blockade of small-molecule ACE inhibitors [2]. Its ability to prolong bradykinin half-life in the brain [1] makes it a valuable tool for neuropharmacology and studies of central blood pressure regulation. This application is specifically for researchers seeking to avoid the pleiotropic effects associated with clinical ACE inhibitors and to probe the endogenous functions of ACE as a signaling molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin potentiator B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.